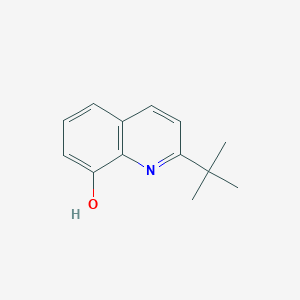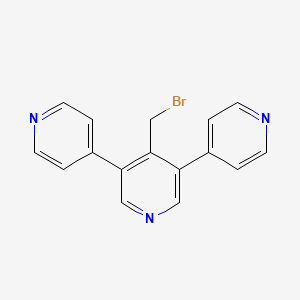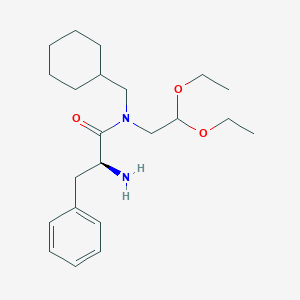
(6-Methoxy-1-methylquinolin-4(1h)-ylidene)propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Methoxy-1-methylquinolin-4(1H)-ylidene)malononitrile is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
The synthesis of 2-(6-Methoxy-1-methylquinolin-4(1H)-ylidene)malononitrile typically involves the condensation of 6-methoxy-1-methylquinolin-4(1H)-one with malononitrile. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the formation of the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or methanol for several hours .
Analyse Des Réactions Chimiques
2-(6-Methoxy-1-methylquinolin-4(1H)-ylidene)malononitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the malononitrile group, forming new derivatives with potential biological activities
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound exhibits antimicrobial properties and has been investigated for its potential use in developing new antibiotics and antifungal agents.
Medicine: Due to its biological activity, it is being explored for its potential therapeutic applications, including anticancer and antiviral properties.
Industry: The compound’s unique chemical structure makes it useful in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(6-Methoxy-1-methylquinolin-4(1H)-ylidene)malononitrile involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Comparaison Avec Des Composés Similaires
2-(6-Methoxy-1-methylquinolin-4(1H)-ylidene)malononitrile can be compared with other quinoline derivatives such as:
4-Hydroxy-2-quinolinone: Known for its antimicrobial activity, this compound has a hydroxyl group at the 4-position, which differentiates it from the methoxy group in 2-(6-Methoxy-1-methylquinolin-4(1H)-ylidene)malononitrile.
6-Methoxyquinoline: This compound lacks the malononitrile group, making it less reactive in certain chemical reactions compared to 2-(6-Methoxy-1-methylquinolin-4(1H)-ylidene)malononitrile.
Quinoline N-oxide: An oxidized form of quinoline, it exhibits different chemical properties and reactivity compared to the parent compound.
Propriétés
Numéro CAS |
10182-03-3 |
|---|---|
Formule moléculaire |
C14H11N3O |
Poids moléculaire |
237.26 g/mol |
Nom IUPAC |
2-(6-methoxy-1-methylquinolin-4-ylidene)propanedinitrile |
InChI |
InChI=1S/C14H11N3O/c1-17-6-5-12(10(8-15)9-16)13-7-11(18-2)3-4-14(13)17/h3-7H,1-2H3 |
Clé InChI |
COGSLOPHKFBILH-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC(=C(C#N)C#N)C2=C1C=CC(=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2H-Benzo[7,8]fluoreno[1,2-b]oxirene](/img/structure/B13136109.png)
![Indolo[3,2-b]carbazole,5,11-bis([1,1'-biphenyl]-4-yl)-5,11-dihydro-](/img/structure/B13136112.png)



![2-Bromo-5-fluoro-3H-imidazo[4,5-b]pyridine](/img/structure/B13136139.png)
![2-Propen-1-amine,N-methyl-3-[2-(methylsulfonyl)phenyl]-](/img/structure/B13136150.png)
![6-Chloro-8-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13136157.png)




